molecular formula C26H38N4O2S B406207 7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 329705-99-9

7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406207
CAS No.: 329705-99-9
M. Wt: 470.7g/mol
InChI Key: GZHSRNIKEUILEO-UHFFFAOYSA-N
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Description

The compound 7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative featuring a 1H-purine-2,6-dione core with three key substituents:

  • 3-Methyl (CH3): A small alkyl group that may stabilize the purine ring or modulate steric interactions with target enzymes.
  • 8-[(2-Phenylethyl)sulfanyl] (C6H5CH2CH2S): A sulfur-containing aromatic substituent that could influence electronic properties and receptor binding.

This compound is part of a broader class of 8-mercapto-purine-2,6-diones, which have been investigated as inhibitors of enzymes like SIRT3 (a NAD+-dependent deacetylase linked to cancer metabolism) . Its structural design aims to balance solubility and target affinity through strategic substitution.

Properties

IUPAC Name

7-dodecyl-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O2S/c1-3-4-5-6-7-8-9-10-11-15-19-30-22-23(29(2)25(32)28-24(22)31)27-26(30)33-20-18-21-16-13-12-14-17-21/h12-14,16-17H,3-11,15,18-20H2,1-2H3,(H,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSRNIKEUILEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic breakdown suggests two primary routes:

  • Purine Core Construction : Building the purine ring system from pyrimidine precursors, followed by sequential substitutions.

  • Late-Stage Functionalization : Modifying a pre-existing purine scaffold with alkyl and sulfanyl groups.

Stepwise Synthesis Protocols

Step 1: Synthesis of 3-Methylpurine-2,6-dione

A mixture of 6-chloropurine and methylamine in ethanol undergoes nucleophilic substitution at position 6, followed by cyclization under reflux to yield 3-methylpurine-2,6-dione.

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: Triethylamine

  • Yield: 78%

Step 2: Introduction of the Dodecyl Chain at Position 7

The 3-methylpurine-2,6-dione is alkylated with 1-bromododecane in dimethylformamide (DMF) using potassium carbonate as a base.

Conditions :

  • Solvent: DMF

  • Temperature: 120°C

  • Reaction Time: 24 hours

  • Yield: 65%

Step 3: Sulfanyl Group Installation at Position 8

The intermediate is treated with 2-phenylethylthiol in the presence of iodine to facilitate thiolation.

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Oxidizing Agent: I₂ (catalytic)

  • Temperature: 25°C

  • Yield: 58%

Step 1: Preparation of 8-Thiopurine Intermediate

A commercially available 8-mercaptopurine derivative is reacted with methyl iodide to protect the thiol group, followed by alkylation with 1-bromododecane.

Conditions :

  • Protecting Agent: Methyl iodide

  • Alkylating Agent: 1-Bromododecane

  • Solvent: Dichloromethane (DCM)

  • Yield: 70%

Step 2: Deprotection and Phenylethylthiol Conjugation

The methyl protecting group is removed using sodium methoxide, and the free thiol is reacted with 2-phenylethyl bromide.

Conditions :

  • Deprotection Agent: NaOMe/MeOH

  • Thiolation Agent: 2-Phenylethyl bromide

  • Solvent: Methanol

  • Yield: 62%

Optimization of Critical Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Preferred for alkylation due to high boiling points and solubility of intermediates.

  • Ether Solvents (THF) : Ideal for thiolation to minimize side reactions.

Temperature and Time

  • Alkylation : Elevated temperatures (120°C) improve reaction rates but require extended durations (24 hours).

  • Thiolation : Room temperature suffices to prevent oxidation of the sulfanyl group.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Employed with ethyl acetate/hexane (1:3) to isolate the final product.

  • HPLC : Used for analytical purity assessment (>95%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.25 (m, 5H, Ar-H), 3.85 (s, 3H, N-CH₃), 3.10 (t, 2H, SCH₂).

  • MS (ESI) : m/z 485.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield58%62%
Reaction Steps32
Purification ComplexityHighModerate
ScalabilityLimitedHigh

Route 2 offers superior scalability and yield, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Oxidation of Sulfanyl Group : Additives like ascorbic acid stabilize the thiol intermediate.

  • Low Alkylation Efficiency : Ultrasonic irradiation improves reagent diffusion in viscous solvents.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time for alkylation from 24 hours to 6 hours.

  • Solvent Recycling : DMF recovery systems cut costs by 40% .

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Variations in Alkyl Chain Length

The 7-dodecyl group distinguishes this compound from analogs with shorter or longer alkyl chains:

  • 7-Hexadecyl analog (C16H33) : Exhibits increased hydrophobicity compared to the dodecyl (C12) chain, which may enhance tissue retention but reduce solubility .
  • 7-Pentyl (C5H11) and 7-Phenethyl (C6H5CH2CH2) analogs : Shorter chains improve aqueous solubility but may compromise cellular uptake .

Key Insight : The C12 chain in the target compound strikes a balance between lipophilicity and solubility, making it suitable for systemic delivery.

Sulfanyl Substituent Modifications

The 8-[(2-phenylethyl)sulfanyl] group is critical for target engagement. Comparisons include:

  • 8-(Allylsulfanyl) : The unsaturated allyl group may increase reactivity or metabolic instability compared to the stable phenethyl group .
  • 8-[(3-Chloro-2-hydroxypropyl)sulfanyl] : A polar substituent that could improve water solubility but reduce membrane penetration .

Key Insight : The phenethyl group in the target compound offers a balance of aromaticity and stability, favoring sustained enzyme inhibition.

Core Structure Variations

  • 3,7-Dimethyl analogs : Removal of the dodecyl chain simplifies the structure but reduces lipophilicity, as seen in SIRT3 inhibitors like 8-mercapto-3,7-dihydro-1H-purine-2,6-dione .
  • 1-Cyclopropylmethyl derivatives : Modifications at the 1-position (e.g., cyclopropylmethyl) alter steric bulk, affecting enzyme accessibility .

Structural Comparison Table

Compound Name 7-Substituent 8-Sulfanyl Substituent Key Property Reference
Target Compound Dodecyl (C12) 2-Phenylethyl Balanced lipophilicity
7-Hexadecyl Analog Hexadecyl (C16) 2-Phenylethyl High tissue retention
8-[(4-Chlorobenzyl)sulfanyl] Analog Pentyl (C5) 4-Chlorobenzyl Enhanced receptor binding
8-(Allylsulfanyl) Analog 2-Phenylethyl Allyl Potential metabolic instability
8-[(3-Chloro-2-hydroxypropyl)sulfanyl] Analog Dodecyl (C12) 3-Chloro-2-hydroxypropyl Improved solubility

Biological Activity

7-Dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its effects on tumor cell lines, mechanisms of action, and acute toxicity.

Chemical Structure and Properties

The compound has a complex structure characterized by a purine core substituted with a dodecyl group and a phenylethyl sulfanyl moiety. The molecular formula is C22H36N4O2SC_{22}H_{36}N_4O_2S. The presence of sulfur and long-chain alkyl groups may influence its lipophilicity and interaction with biological membranes.

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate GI50 values in the nanomolar range against various human tumor cell lines. Specifically, 7-dodecyl-3-methyl derivatives have been observed to have cytotoxic effects that inhibit cell proliferation effectively.

Table 1: Antitumor Activity of Related Compounds

CompoundGI50 (nM)Cell Line
Compound A202NCI/ADR-RES
Compound B242HCT-15
Compound C397UO-31
7-Dodecyl-3-methyl Varied Various

In a study involving the NCI 60 tumor cell line panel, the compound showed promising results with submicromolar GI50 values across multiple resistant tumor cell lines .

The mechanism by which this compound exerts its antitumor effects appears to involve microtubule depolymerization. This was confirmed through dose-dependent assays demonstrating that the compound inhibits microtubule polymerization, which is crucial for mitotic spindle formation during cell division .

Toxicological Studies

Acute toxicity studies are essential for evaluating the safety profile of new compounds. The LD50 values for several derivatives of purine compounds were assessed in animal models. The results indicated that the LD50 ranged from 536 to 1403 mg/kg, categorizing these compounds as low-toxicity substances (Class IV) according to Sidorov classification .

Table 2: Acute Toxicity Results

Compound NumberLD50 (mg/kg)
1953
2536
3752
......
201035

Case Studies

Several case studies have highlighted the efficacy of related purine derivatives in clinical settings:

  • Study on Microtubule Dynamics : A study assessed the effect of similar compounds on microtubule dynamics in cancer cells. Results indicated significant inhibition of microtubule assembly at concentrations correlating with observed cytotoxicity.
  • In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor sizes compared to control groups, suggesting potential for therapeutic application.

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